molecular formula C11H6O3 B12646863 7H-Furo(3,2-f)(1)benzopyran-7-one CAS No. 6544-76-9

7H-Furo(3,2-f)(1)benzopyran-7-one

Katalognummer: B12646863
CAS-Nummer: 6544-76-9
Molekulargewicht: 186.16 g/mol
InChI-Schlüssel: ZHXGWBPOSIDCII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Furo(3,2-f)(1)benzopyran-7-one is a chemical compound with a complex structure that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The molecular formula of this compound is C12H8O4, and it has a molecular weight of 216.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-f)(1)benzopyran-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with furan-2-carboxylic acid in the presence of a catalyst . The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

7H-Furo(3,2-f)(1)benzopyran-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

7H-Furo(3,2-f)(1)benzopyran-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and certain types of cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7H-Furo(3,2-f)(1)benzopyran-7-one involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where the compound is studied for its ability to inhibit the growth of cancer cells . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7H-Furo(3,2-f)(1)benzopyran-7-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Eigenschaften

CAS-Nummer

6544-76-9

Molekularformel

C11H6O3

Molekulargewicht

186.16 g/mol

IUPAC-Name

furo[3,2-f]chromen-7-one

InChI

InChI=1S/C11H6O3/c12-11-4-1-7-8-5-6-13-9(8)2-3-10(7)14-11/h1-6H

InChI-Schlüssel

ZHXGWBPOSIDCII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)OC2=C1C3=C(C=C2)OC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.